molecular formula C8H10O5 B048871 Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester CAS No. 42564-36-3

Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester

Cat. No.: B048871
CAS No.: 42564-36-3
M. Wt: 186.16 g/mol
InChI Key: UBJLUTQBSGFTBU-UHFFFAOYSA-N
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Description

Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester is a sophisticated bifunctional building block of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a γ-lactone (2-oxo-tetrahydrofuran) ring system, a prevalent scaffold in numerous natural products and bioactive molecules, fused with an ester-functionalized acetic acid side chain. Its primary research value lies in its versatility as a synthetic intermediate. The molecule presents two distinct electrophilic centers—the lactone carbonyl and the ester carbonyl—which can be selectively targeted for nucleophilic attack or reduction. Furthermore, the carbon alpha to the oxo group on the lactone ring can be enolized, enabling condensation and alkylation reactions.

Properties

IUPAC Name

ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-2-12-8(11)6(9)5-3-4-13-7(5)10/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJLUTQBSGFTBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42564-36-3
Record name ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate
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Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : CTAB or Aerosol-OT (AOT) at 2% w/v in water.

  • Temperature : 60°C for 16 hours.

  • Yield : ~80–90% after column purification.

Adapting this protocol for oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester would require substituting benzyl bromides with a tetrahydrofuran-derived electrophile, such as 3-bromo-2-oxo-tetrahydrofuran. The reaction mechanism involves nucleophilic attack by the enolate of ethyl benzoyl acetate on the alkyl halide, followed by keto-enol tautomerization to stabilize the β-keto ester.

Oxidation of 3-Hydroxy-Tetrahydrofuran Derivatives

The oxidation of 3-hydroxy-tetrahydrofuran (3-OH-THF) precursors represents a scalable route to introduce the 2-oxo group. A patented method for synthesizing 3-oxo-tetrahydrofuran employs 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) and trichloroisocyanuric acid (TCCA) as oxidants under mild conditions.

Key Process Parameters

  • Oxidants : TEMPO (0.01–0.02 mol equivalents) and TCCA (1.0–1.05 mol equivalents).

  • Solvent : Dichloromethane or ethyl acetate.

  • Temperature : −10°C to 25°C.

  • Yield : 93.6% with 95% HPLC purity.

To synthesize the target compound, this oxidation step could be coupled with esterification of the acetic acid side chain. For example, 3-OH-THF may first undergo acetylation with ethyl glyoxylate in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide), followed by TEMPO-TCCA oxidation to install the 2-oxo group.

Cyclization of Diol Precursors with Acid Catalysts

Intramolecular cyclization of diol intermediates offers a pathway to construct the tetrahydrofuran ring. A two-step process described in patent US9399629B2 involves:

  • Cyclization : Butane-1,2,4-triol is treated with p-toluenesulfonic acid (PTSA) at 160–180°C to form 3-hydroxy-tetrahydrofuran.

  • Oxidation : The hydroxy group is oxidized to a ketone using TEMPO-TCCA.

Adaptation for Target Ester Synthesis

Introducing the acetic acid ethyl ester moiety requires modifying the diol precursor. For instance, substituting butane-1,2,4-triol with a derivative containing an ethyl acetate side chain (e.g., ethyl 2,3,4-trihydroxybutyrate) could enable simultaneous cyclization and ester formation. Acid-catalyzed cyclization at 150–200°C would yield the tetrahydrofuran ring, followed by oxidation to install the 2-oxo group.

Grignard Addition to Weinreb Amides

A method reported in The Journal of Organic Chemistry involves Grignard reagents reacting with Weinreb amides to form ketones, which are subsequently functionalized. While this approach was used for a carbamic acid tert-butyl ester, it can be adapted for the target ester:

  • Weinreb Amide Formation : Convert ethyl glyoxylate to its N-methyl-N-methoxy amide.

  • Grignard Reaction : React with 2-(2-bromoethyl)-1,3-dioxane-magnesium bromide to form a ketoacetal intermediate.

  • Oxidative Acetal Opening : Treat with ozone to yield the ketone.

  • Esterification : Introduce the ethyl ester group via acid-catalyzed condensation.

Critical Considerations

  • Diastereoselectivity : Aluminum triisopropoxide in 2-propanol achieves 85:15 diastereomeric ratio for related compounds.

  • Scale-Up : Yields >80% on multikilogram scales.

Surfactant-Mediated Aqueous Phase Synthesis

Eco-friendly protocols using surfactants like CTAB or AOT in water have been validated for analogous β-keto esters. For the target compound:

  • Substrate : Ethyl benzoyl acetate and 3-bromo-2-oxo-tetrahydrofuran.

  • Conditions : 2% CTAB, K₂CO₃ (3 equivalents), 60°C, 16 hours.

  • Workup : Extraction with dichloromethane and vacuum distillation.

Advantages

  • Solvent Recovery : Aqueous phase simplifies separation.

  • Cost-Effectiveness : CTAB is inexpensive and reusable.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Alkylation (PTC)80–9095HighModerate (uses CTAB)
TEMPO-TCCA Oxidation93.695IndustrialLow (no metal waste)
Cyclization75–8590ModerateHigh (high temps)
Grignard-Weinreb80–8598HighModerate (ozone use)

Chemical Reactions Analysis

Types of Reactions

Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester has been investigated for various applications:

Pharmaceutical Development

The compound has shown promise in pharmaceutical research due to its structural features that are conducive to biological activity. Studies suggest it may exhibit anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

Organic Synthesis

As an intermediate in organic synthesis, this compound can facilitate the creation of more complex organic molecules. Its unique structure allows for various chemical reactions that can lead to the development of novel compounds with potential therapeutic effects .

Nutraceuticals

Research indicates that this compound may have applications in nutraceuticals, potentially contributing to dietary supplements aimed at improving health outcomes.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.
  • Anti-inflammatory Effects : Research indicated that compounds derived from this compound could reduce inflammation markers in vitro, supporting its application in anti-inflammatory drug formulations.

Mechanism of Action

The mechanism of action of Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxo-(2-oxo-cyclohexyl)-acetic acid ethyl ester

  • Structure : Replaces the THF ring with a cyclohexane ring.
  • Applications : Used in the synthesis of NUCC-390, a CXCR4 receptor agonist for nerve regeneration .
  • Key Data :

    Property Oxo-(2-oxo-cyclohexyl)-acetic acid ethyl ester Oxo-(2-oxo-THF-3-YL)-acetic acid ethyl ester
    Molecular Formula C₁₀H₁₄O₅ Likely C₈H₁₀O₅ (exact varies by substituents)
    Reactivity High (participates in Claisen condensations) Expected similar, with THF ring influencing steric effects
    Biological Relevance Intermediate in drug synthesis Likely similar, but untested in evidence

Ethyl 3-oxo-3-phenylpropanoate (Ethyl benzoylacetate)

  • Structure : Replaces the THF ring with a phenyl group.
  • Applications : Analytical standard (purity: 96%) and precursor for heterocyclic compounds .
  • Key Data: Property Ethyl 3-oxo-3-phenylpropanoate Oxo-(2-oxo-THF-3-YL)-acetic acid ethyl ester Molecular Weight 192.21 g/mol ~186–200 g/mol (estimated) Melting Point Not reported; liquid at room temperature Likely similar (ester derivatives often liquids) Solubility Soluble in ethanol, less polar solvents Higher solubility in polar solvents due to THF oxygen

Oxo-[2-(arylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl esters

  • Structure : Incorporates a thiazole ring substituted with aryl groups.
  • Properties : Nitrogen in the thiazole ring increases hydrogen-bonding capacity; electron-donating substituents (e.g., methoxy) enhance anti-inflammatory activity .
  • Applications : Anti-inflammatory agents (e.g., compound 6b showed 60% inhibition in carrageenan-induced edema models) .
  • Key Data: Property Thiazole Derivatives Oxo-(2-oxo-THF-3-YL)-acetic acid ethyl ester Bioactivity Significant anti-inflammatory (in vitro/vivo) Unknown; THF derivatives may target CNS Synthetic Route Condensation of 3-chloro-2-oxo-propanoate Likely similar, with THF precursor

{3-Oxo–4-[arylidene-amino]-5-(thiophen-2-ylmethyl)-2,4-dihydro-1,2,4-triazol-2-yl}-acetic acid ethyl ester

  • Structure : Features a triazole-thiophene hybrid system.
  • Properties : Thiophene enhances π-conjugation; triazole offers multiple hydrogen-bonding sites.
  • Key Data :

    Property Triazole-Thiophene Derivatives Oxo-(2-oxo-THF-3-YL)-acetic acid ethyl ester
    Melting Point 116–131°C Likely lower (ester + THF)
    Stability High (heterocyclic rigidity) Moderate (THF ring strain)

Structural and Functional Insights

  • This contrasts with phenyl or cyclohexyl derivatives, where electronic effects are dominated by aromaticity or alkyl groups .
  • Steric Effects : The THF ring’s smaller size compared to cyclohexane may reduce steric hindrance, facilitating reactions at the ester carbonyl.
  • Biological Interactions : THF’s oxygen atoms could improve solubility in aqueous environments, making the compound more bioavailable than phenyl or cyclohexyl analogs .

Biological Activity

Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester, also known as Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate, is a compound with significant potential in the field of medicinal chemistry. This article explores its biological activities, synthesis methods, and relevant case studies, providing an overview based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₀O₅ and a molecular weight of 186.162 g/mol. The compound features a tetrahydrofuran ring, which is integral to its reactivity and biological properties. Its structure includes an ester group and a ketone group, common in biologically active molecules.

Property Value
Molecular FormulaC₈H₁₀O₅
Molecular Weight186.162 g/mol
CAS Number42564-36-3
Functional GroupsEster, Ketone
Structural FeaturesTetrahydrofuran ring

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Its structural similarity to other known antitumor agents warrants further investigation into its efficacy against various cancer cell lines.
  • Enzyme Inhibition : The compound has been shown to interact with enzyme-catalyzed reactions, potentially influencing metabolic pathways. This property is crucial for its application in drug development.
  • Antioxidant Properties : Some studies have indicated that compounds with similar structures exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity : There are indications that this compound may have antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Esterification : The most common method involves the reaction of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions.
  • Alternative Synthetic Routes : Researchers have explored other synthetic pathways involving different reagents and conditions to optimize yield and purity.

Case Study 1: Antitumor Activity Assessment

A study investigated the antitumor activity of this compound against human solid tumor cell lines. The MTT assay was employed to evaluate cytotoxicity, revealing promising results suggesting that the compound could inhibit cell proliferation effectively.

Case Study 2: Enzyme Interaction Studies

Research highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. This inhibition was quantified using kinetic assays, demonstrating that this compound could serve as a lead compound for developing enzyme inhibitors.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using ethyl bromoacetate or ethyl cyanoacetate under reflux conditions. For example, analogous esters (e.g., 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester) are prepared by reacting 3-oxo-3-arylpropanals with ethyl cyanoacetate in acetic acid and ammonium acetate . Adjusting stoichiometry, temperature (e.g., 0°C to reflux), and solvent polarity (e.g., ethanol vs. toluene) significantly impacts product distribution and purity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : X-ray crystallography and spectroscopic methods (NMR, IR) are critical. For instance, ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate was characterized via single-crystal X-ray diffraction (R factor = 0.044), confirming bond lengths and stereochemistry . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability is influenced by moisture, light, and temperature. Safety data sheets for similar esters (e.g., ethyl 2-formyl-3-oxopropanoate) recommend storage in airtight containers at 2–8°C, with inert gas purging to prevent oxidation. Degradation products can be monitored via HPLC or TLC .

Advanced Research Questions

Q. How do steric and electronic effects in the tetrahydrofuran ring influence reactivity in nucleophilic acyl substitutions?

  • Methodological Answer : The electron-withdrawing oxo group at the 2-position increases electrophilicity at the adjacent carbonyl, facilitating nucleophilic attacks. Steric hindrance from the tetrahydrofuran ring’s substituents can be quantified using DFT calculations or Hammett constants. Comparative studies with analogs (e.g., 2-(3-thienyl)-2-oxoacetic acid ethyl ester) reveal rate differences in reactions with amines or thiols .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

  • Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., antifungal vs. antibacterial activity) may arise from assay conditions (e.g., pH, microbial strain). For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives showed broad-spectrum antifungal activity in standardized CLSI M27/M38 protocols but varied in biofilm models . Dose-response curves and time-kill assays are recommended for cross-study validation .

Q. What mechanistic insights explain its role as an intermediate in benzisothiazolone synthesis?

  • Methodological Answer : The ester’s α,β-unsaturated carbonyl system enables cyclization with thiols or amines. In synthesizing 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid, the ester undergoes nucleophilic displacement followed by intramolecular cyclization under acidic conditions. Kinetic studies (e.g., monitoring by in situ FTIR) reveal rate-determining steps influenced by leaving group ability .

Q. How does solvent choice impact enantioselectivity in asymmetric derivatizations?

  • Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance enantioselectivity in chiral derivatizations. For example, LHMDS-mediated alkylations of similar esters in THF at −70°C achieved >90% ee, attributed to tight ion-pairing and reduced racemization . Solvent dielectric constants correlate with transition-state stabilization in DFT models .

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